molecular formula C11H7N3O B1349420 4-(Pyrimidin-2-yloxy)benzonitrile CAS No. 353259-03-7

4-(Pyrimidin-2-yloxy)benzonitrile

Cat. No.: B1349420
CAS No.: 353259-03-7
M. Wt: 197.19 g/mol
InChI Key: GJOHLRSDLHLMOW-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H7N3O It is characterized by the presence of a pyrimidine ring attached to a benzonitrile moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Pyrimidin-2-yloxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(Pyrimidin-2-yloxy)benzonitrile is unique due to the specific positioning of the oxygen atom on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-pyrimidin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHLRSDLHLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358510
Record name 4-(pyrimidin-2-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353259-03-7
Record name 4-(pyrimidin-2-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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